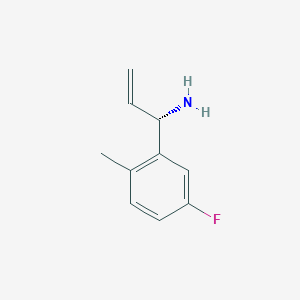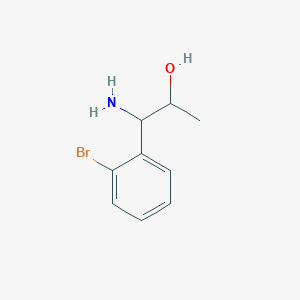
(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid is a chiral compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the thiazole ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiazoles, aminothiazoles.
科学研究应用
(S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
Thiazole: A basic structure similar to (S)-2-((Methoxycarbonyl)amino)-3-(thiazol-4-YL)propanoic acid but lacks the propanoic acid and methoxycarbonyl groups.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, as it can exist in enantiomeric forms with different biological activities.
属性
分子式 |
C8H10N2O4S |
|---|---|
分子量 |
230.24 g/mol |
IUPAC 名称 |
(2S)-2-(methoxycarbonylamino)-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(13)10-6(7(11)12)2-5-3-15-4-9-5/h3-4,6H,2H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI 键 |
GHFLWSWTBNXTDN-LURJTMIESA-N |
手性 SMILES |
COC(=O)N[C@@H](CC1=CSC=N1)C(=O)O |
规范 SMILES |
COC(=O)NC(CC1=CSC=N1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043461.png)
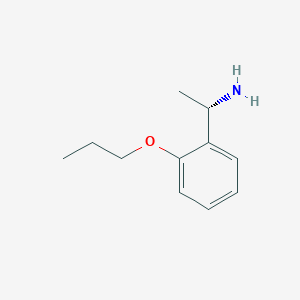


![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

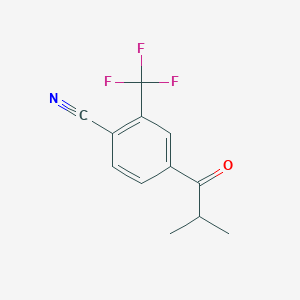
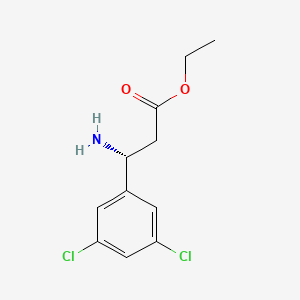
![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)
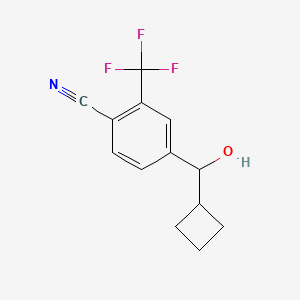
![8-Methyl-8-azabicyclo[3.2.1]oct-2-EN-3-YL)boronic acid pinacol ester](/img/structure/B13043538.png)
